2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine
Overview
Description
2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine is an organic compound that features both iodine and trifluoromethyl groups attached to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine typically involves a nucleophilic substitution reaction. One common method involves the reaction of 3-iodophenol with 4,4’-dichlorodiphenyl sulfone in the presence of a base such as potassium carbonate in a solvent like toluene and N,N-dimethylacetamide . The reaction proceeds smoothly under these conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of recyclable catalysts, such as palladium complexes, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenylamine group can undergo oxidation to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions often involve the use of bases and solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylamines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfonylbis((3-iodophenoxy)benzene): This compound also contains iodine and phenoxy groups but has a different structural arrangement.
Bis(4-(3-iodophenoxy)phenyl)phenylphosphine oxide: Similar in containing iodine and phenoxy groups, but with a phosphine oxide moiety.
Uniqueness
2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(3-iodophenoxy)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3INO/c14-13(15,16)8-4-5-12(11(18)6-8)19-10-3-1-2-9(17)7-10/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHRUSVEJGMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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